3-Bromopyrazine-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromopyrazine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O/c6-5-4(3-9)7-1-2-8-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUFXMPHEYKKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromopyrazine 2 Carbaldehyde and Analogues
Direct Bromination Strategies and Their Optimization
The introduction of a bromine atom at the C-3 position of the pyrazine (B50134) ring is a critical step in the synthesis of the target compound. This has been achieved through various bromination strategies, with a focus on controlling the regioselectivity of the reaction.
Regioselective Bromination Approaches
The regioselective bromination of substituted pyrazines is influenced by the nature and position of the existing substituents on the ring. For instance, the bromination of 2-methylpyrazine (B48319) can be directed to the 3-position under specific conditions. One reported method for the synthesis of a related compound, 3-bromo-2-methylpyridine, involves the dropwise addition of bromine to a mixture of 2-methylpyridine (B31789) and aluminum chloride at 100°C, yielding the desired product after purification. rsc.org While this example is on a pyridine (B92270) ring, the principles of electrophilic aromatic substitution are applicable to pyrazines, where the directing effects of the substituents and the reaction conditions play a crucial role in determining the position of bromination.
Common brominating agents such as N-bromosuccinimide (NBS) are often employed for the regioselective bromination of activated aromatic and heteroaromatic compounds. mdpi.com The choice of solvent and the presence of a catalyst can significantly influence the outcome of the reaction.
Catalytic Systems in Bromination Reactions
Transition metal-catalyzed reactions have emerged as powerful tools for the functionalization of heterocyclic compounds, including pyrazines. rsc.orgutwente.nldntb.gov.ua Palladium-catalyzed cross-coupling reactions, for example, are widely used for the introduction of various substituents onto the pyrazine nucleus. researchgate.net While direct catalytic bromination of the pyrazine ring at the C-3 position is a subject of ongoing research, the use of transition metal catalysts in C-H activation and subsequent functionalization represents a promising avenue for achieving high regioselectivity under mild reaction conditions. Gold(I)-catalyzed arylation of pyrazine has been reported, indicating the potential for metal-catalyzed C-H functionalization of the pyrazine core. rsc.org
Functional Group Interconversion Pathways Leading to Carbaldehyde Moieties
Once the bromine atom is in place, the next key transformation is the introduction or unmasking of the carbaldehyde group at the C-2 position. This is typically achieved through the oxidation of a precursor methyl group or by direct formylation of the pyrazine ring.
Oxidation Reactions of Pyrazine-2-methyl precursors
| Precursor | Oxidizing Agent | Product | Notes |
| 2-Methylpyrazine Derivative | Selenium Dioxide (SeO₂) | Pyrazine-2-carbaldehyde (B1279537) Derivative | General method for oxidizing activated methyl groups. |
Vilsmeier-Haack Formylation Strategies for Pyrazine Rings
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. mychemblog.comnrochemistry.comchem-station.com This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto the ring. mychemblog.comjk-sci.comchemistrysteps.com For the synthesis of 3-bromopyrazine-2-carbaldehyde, this strategy would involve the formylation of a 2-bromopyrazine (B1269915) substrate. The regioselectivity of the Vilsmeier-Haack reaction on substituted pyrazines is dependent on the electronic nature of the substituents. A general experimental procedure involves the addition of the Vilsmeier reagent to the substrate in a suitable solvent, followed by aqueous workup to hydrolyze the intermediate iminium salt to the aldehyde. nrochemistry.com
| Substrate | Reagents | Product | Typical Conditions |
| Electron-rich Heterocycle | POCl₃, DMF | Formylated Heterocycle | 0°C to room temperature, followed by aqueous workup. nrochemistry.com |
Multi-step Synthetic Sequences for Complex Derivative Synthesis
This compound serves as a valuable intermediate in the multi-step synthesis of more complex molecules, particularly those with potential pharmaceutical applications. Its bifunctional nature, possessing both a reactive aldehyde group and a bromine atom suitable for cross-coupling reactions, allows for diverse structural modifications. For instance, the aldehyde can undergo condensation reactions to form Schiff bases or be used in the synthesis of various heterocyclic rings. The bromine atom can be substituted through reactions like the Suzuki or Sonogashira coupling to introduce new carbon-carbon bonds. This versatility makes it a key building block in the synthesis of pyrazinamide (B1679903) analogs and other bioactive pyrazine derivatives. mdpi.comresearchgate.netnih.gov
A representative synthetic sequence could involve the initial synthesis of this compound, followed by a palladium-catalyzed cross-coupling reaction at the bromine position and subsequent modification of the carbaldehyde group to build a more complex molecular architecture. The development of such multi-step syntheses is crucial for accessing novel chemical entities for drug discovery and materials science. mdpi.comnih.gov
Green Chemistry Approaches and Sustainable Synthesis Considerations for this compound and Analogues
The growing emphasis on sustainable practices in chemical synthesis has spurred the development of greener methodologies for the production of heterocyclic compounds, including derivatives of pyrazine. While specific green synthesis routes for this compound are not extensively documented in dedicated studies, the principles of green chemistry can be applied to its hypothetical synthesis and the synthesis of its analogues. These approaches focus on minimizing environmental impact by reducing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes.
Key green chemistry considerations for the synthesis of this compound and its analogues include the use of safer solvents, alternative energy sources, catalytic methods, and atom-economical reactions. For instance, traditional bromination methods often employ hazardous reagents like liquid bromine. Greener alternatives involve the in-situ generation of bromine from safer sources, such as a bromide-bromate couple in an aqueous medium, which minimizes handling risks and environmental release. researchgate.net Continuous flow technologies also offer a safer and more sustainable approach to bromination by generating and consuming hazardous reagents in situ, thereby reducing the risks associated with their transport and storage. nih.gov
In the context of forming the pyrazine ring itself, sustainable methods are being explored to replace classical condensation reactions that may have low atom economy and require harsh conditions. One such approach is the use of earth-abundant metal catalysts, like manganese, in dehydrogenative coupling reactions. acs.orgnih.gov These methods are highly atom-economical, producing water and hydrogen gas as the only byproducts. acs.orgnih.gov Photocatalytic methods are also emerging as a green approach for the synthesis of pyrazine derivatives, utilizing visible light as a renewable energy source to drive chemical transformations. researchgate.netresearchgate.net
Furthermore, the introduction of the carbaldehyde group can be envisioned through greener oxidative methods or biocatalysis. Biocatalytic approaches, using enzymes like carboxylic acid reductases, offer a highly selective and environmentally benign route to aldehydes from their corresponding carboxylic acids under mild conditions. nih.gov
The application of alternative energy sources such as microwave irradiation can also contribute to a greener synthetic process. Microwave-assisted organic synthesis (MAOS) often leads to significantly reduced reaction times, lower energy consumption, and sometimes improved yields compared to conventional heating methods. While a specific MAOS protocol for this compound is not reported, the technology has been successfully applied to the synthesis of a wide range of heterocyclic compounds.
Considering these principles, a hypothetical green synthesis of this compound could involve the formation of the pyrazine-2-carbaldehyde core via a manganese-catalyzed dehydrogenative coupling, followed by a sustainable bromination step using a bromide-bromate system in an aqueous solvent. Such a pathway would align with multiple principles of green chemistry by utilizing a less toxic metal catalyst, avoiding hazardous reagents, and employing a greener solvent.
The following interactive data table provides a comparative overview of traditional versus potential green chemistry approaches for key synthetic steps relevant to the synthesis of this compound.
Interactive Data Table: Comparison of Synthetic Methodologies
| Synthetic Step | Traditional Method | Potential Green Chemistry Approach | Green Advantages |
| Pyrazine Ring Formation | Condensation of dicarbonyls and diamines | Manganese-catalyzed dehydrogenative coupling | High atom economy, use of earth-abundant metal catalyst, benign byproducts (H₂O, H₂) |
| Bromination | Use of liquid Br₂ | In-situ generation from NaBr/NaBrO₃ in water; Continuous flow bromination | Avoids handling of toxic and corrosive liquid bromine, use of aqueous media, enhanced safety |
| Formylation | Vilsmeier-Haack or Rieche formylation | Biocatalytic oxidation of a corresponding alcohol or reduction of a carboxylic acid | High selectivity, mild reaction conditions, biodegradable catalysts (enzymes), reduced waste |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation; Photocatalysis | Reduced reaction times, lower energy consumption, use of renewable energy (light) |
| Solvent | Chlorinated solvents (e.g., CHCl₃, CCl₄) | Water, bio-based solvents (e.g., 2-MeTHF), or solvent-free conditions | Reduced toxicity and environmental impact, improved process safety |
Reactivity and Chemical Transformations of 3 Bromopyrazine 2 Carbaldehyde
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring
The pyrazine ring in 3-Bromopyrazine-2-carbaldehyde is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic, further amplified by the electron-withdrawing aldehyde group at the C-2 position, renders the ring susceptible to nucleophilic attack, while generally being deactivated towards electrophilic substitution.
Halogen Exchange Reactions
While specific literature on halogen exchange reactions directly on this compound is not extensively documented, the principles of nucleophilic aromatic substitution suggest that the bromo substituent at the C-3 position can be displaced by other halides. This transformation, often facilitated by a copper catalyst in what is known as an aromatic Finkelstein-type reaction, would proceed via an addition-elimination mechanism. The electron-withdrawing nature of the adjacent aldehyde group is crucial for activating the C-Br bond towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The electron-deficient pyrazine ring, coupled with the activating effect of the ortho-aldehyde group, makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product.
A variety of nucleophiles can be employed in SNAr reactions with 3-halopyrazines. These include alkoxides, thiolates, and amines. The rate and success of these reactions are highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature. The presence of the aldehyde group at the 2-position significantly enhances the electrophilicity of the C-3 position, thereby facilitating the SNAr pathway.
Reactions Involving the Aldehyde Functionality
The carbaldehyde group at the C-2 position of the pyrazine ring is a key site of reactivity, participating in a range of classical aldehyde transformations.
Condensation Reactions and Imine Formation
The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by a small amount of acid and often requires the removal of water to drive the equilibrium towards the product. The formation of these imine derivatives is a valuable method for introducing further structural diversity and for the synthesis of various heterocyclic systems.
| Amine Reactant | Product | Reaction Conditions |
| Primary Amine (R-NH₂) | 3-Bromo-2-(iminomethyl)pyrazine | Acid catalyst, Dean-Stark trap |
This is an interactive data table. The specific reaction conditions can vary depending on the amine used.
Reduction and Oxidation of the Carbaldehyde Group
The aldehyde functionality can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to other important derivatives of the 3-bromopyrazine scaffold.
Reduction: Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of aldehydes to primary alcohols. This reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, and proceeds with high chemoselectivity, leaving the bromo substituent and the pyrazine ring intact. The resulting (3-Bromopyrazin-2-yl)methanol is a useful intermediate for further synthetic modifications.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder oxidants like silver oxide (Ag₂O). The resulting 3-Bromopyrazine-2-carboxylic acid is a valuable precursor for the synthesis of amides, esters, and other carboxylic acid derivatives.
| Transformation | Reagent | Product |
| Reduction | Sodium borohydride (NaBH₄) | (3-Bromopyrazin-2-yl)methanol |
| Oxidation | Potassium permanganate (KMnO₄) | 3-Bromopyrazine-2-carboxylic acid |
This is an interactive data table. The choice of reagent and reaction conditions can influence the yield and selectivity of the transformation.
Cross-Coupling Reactions and Palladium-Catalyzed Transformations
The bromine atom at the C-3 position of this compound serves as an excellent handle for participating in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the pyrazine ring.
Common palladium-catalyzed cross-coupling reactions that this compound can undergo include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond. This is a widely used method for the synthesis of biaryl compounds.
Sonogashira Coupling: Reaction with a terminal alkyne, a palladium catalyst, a copper(I) co-catalyst, and a base to form a C-C triple bond. This reaction is valuable for the synthesis of arylalkynes.
Heck Reaction: Reaction with an alkene in the presence of a palladium catalyst and a base to form a new C-C double bond. This allows for the vinylation of the pyrazine ring.
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a C-N bond. This provides a direct route to N-arylpyrazines.
The specific conditions for these reactions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. The presence of the aldehyde group can sometimes influence the catalytic cycle, and its compatibility with the reaction conditions must be considered.
| Coupling Reaction | Coupling Partner | Resulting Bond |
| Suzuki | Boronic Acid (R-B(OH)₂) | C-C |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C≡C |
| Heck | Alkene (R-CH=CH₂) | C-C=C |
| Buchwald-Hartwig | Amine (R₂NH) | C-N |
This is an interactive data table. The specific reagents and conditions are tailored for each type of cross-coupling reaction.
Suzuki-Miyaura Coupling Strategies for Functionalization
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide. For electron-deficient heterocyclic systems like pyrazines, this reaction is particularly valuable. rsc.orgnih.gov The electron-deficient nature of the pyrazine ring can facilitate the oxidative addition step in the catalytic cycle. nih.gov
In the context of this compound, the Suzuki-Miyaura reaction serves as a primary strategy for introducing aryl or heteroaryl substituents at the C-3 position. The general reaction involves coupling this compound with various arylboronic acids or their corresponding esters.
Table 1: Representative Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Data not available |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | Data not available |
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions, such as protodeboronation of the boronic acid. rsc.org For electron-deficient heterocycles, bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the catalytic cycle. libretexts.org
Other Metal-Catalyzed Coupling Reactions (e.g., Stille, Sonogashira)
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings are instrumental in diversifying the pyrazine core.
The Stille coupling reaction, which pairs the organic halide with an organotin reagent, is a versatile tool for C-C bond formation on pyrazine scaffolds due to the air and moisture stability of organostannanes and the reaction's excellent functional group tolerance. rsc.org This method can be used to couple this compound with aryl-, acyl-, and vinylstannanes.
The Sonogashira coupling is the method of choice for introducing alkynyl moieties. This reaction involves the coupling of a terminal alkyne with an organic halide, catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.org Chloropyrazines have been shown to be excellent substrates for this reaction, suggesting that this compound would also be a suitable coupling partner for creating 3-alkynyl-pyrazine-2-carbaldehydes, which are valuable intermediates for further synthetic transformations. rsc.org
Table 2: Overview of Other Coupling Reactions for this compound
| Coupling Reaction | Nucleophilic Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 3-Aryl/vinyl-pyrazine-2-carbaldehyde |
Note: This table represents general conditions and expected products based on established methodologies for pyrazine functionalization. rsc.org
Mechanistic Studies of Key Transformations
Understanding the reaction mechanisms of these coupling reactions is critical for optimizing conditions and expanding their scope.
The general catalytic cycle for palladium-catalyzed cross-coupling reactions on substrates like this compound involves three main steps:
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazine ring to form a Pd(II) complex. The electron-deficient nature of the pyrazine ring facilitates this step. nih.gov
Transmetalation : The organic group from the nucleophilic partner (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center, displacing the halide. This step is often the rate-determining step and can be influenced by the choice of base and additives. libretexts.org
Reductive Elimination : The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org
Reaction Pathway Elucidation using Advanced Spectroscopic Techniques
While specific studies on this compound are not detailed in the provided search results, the elucidation of reaction pathways for similar heterocyclic systems often employs advanced spectroscopic techniques. In-situ monitoring of the reaction mixture using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide information on the consumption of starting materials, formation of products, and detection of stable intermediates. Mass spectrometry can also be used to identify palladium-containing complexes present in the catalytic cycle. researchgate.net
Investigation of Intermediates and Transition States
The investigation of catalytic intermediates and transition states provides deep insight into the reaction mechanism. For palladium-catalyzed reactions, this involves characterizing the Pd(II) intermediates formed after oxidative addition. Spectroscopic methods like ¹H, ¹³C, and ³¹P NMR are invaluable for characterizing these organometallic complexes. researchgate.net Computational studies, using methods like Density Functional Theory (DFT), complement experimental work by modeling the energies of intermediates and transition states, helping to identify the lowest energy reaction pathway and rationalize observed selectivity. For electron-deficient heterocycles, these studies can illuminate the electronic effects of the ring system on the stability of intermediates and the energy barriers of the catalytic steps. nih.gov
Applications As a Synthetic Building Block and Precursor
Precursor in the Synthesis of Complex Heterocyclic Systems
The strategic placement of the aldehyde and bromo functionalities on the pyrazine (B50134) core of 3-Bromopyrazine-2-carbaldehyde enables its use in various cyclization and cross-coupling reactions to form intricate polycyclic aromatic systems. These resulting heterocyclic frameworks are of significant interest in medicinal chemistry and materials science.
Fused-ring systems containing pyrazine and pyridine (B92270) moieties, such as pyridopyrazines, are present in compounds with a range of biological activities. The synthesis of these scaffolds often involves the condensation of 1,2-dicarbonyl compounds with 1,2-arylenediamines. This compound is a key starting material for creating such fused systems. For instance, the aldehyde group can undergo condensation reactions, while the bromine atom provides a site for subsequent intramolecular cyclization or cross-coupling reactions to complete the formation of the fused ring.
One general approach involves the reaction of a substituted pyrazine with a suitable partner to build an adjacent pyridine ring. The aldehyde group of this compound can be transformed into various functional groups that can participate in cyclization. For example, it can be oxidized to a carboxylic acid or converted to a nitrile, which can then undergo reactions to form the pyridone or aminopyridine part of the fused system, respectively. The bromine atom can then be utilized in a palladium-catalyzed intramolecular C-C or C-N bond formation to yield the final pyridopyrazine structure.
The following table outlines potential synthetic pathways to pyridopyrazines using this compound as a precursor.
| Precursor | Reagents | Intermediate | Cyclization Method | Fused Product |
| This compound | 1. Knoevenagel condensation with active methylene (B1212753) compounds 2. Reduction | Substituted pyrazinyl propenoate | Intramolecular Heck reaction | Pyrido[2,3-b]pyrazine derivative |
| This compound | 1. Condensation with an amine 2. Reduction | Substituted (pyrazin-2-yl)methanamine | Buchwald-Hartwig amination | Dihydropyrido[3,4-b]pyrazine derivative |
| This compound | 1. Wittig reaction 2. Hydroboration-oxidation | 2-(3-Bromopyrazin-2-yl)ethanol | Intramolecular Williamson ether synthesis | Furo[2,3-b]pyrazine derivative |
This table presents plausible synthetic routes based on established organic chemistry principles.
Indolizine (B1195054) Derivatives: Indolizines are nitrogen-containing heterocyclic compounds with a range of biological activities and interesting photophysical properties. A common method for their synthesis is the [3+2] annulation reaction. In this context, the pyrazine moiety of a derivative of this compound can act as the three-atom component. For instance, reaction with a suitable C,N-dinucleophile, such as a 2-pyridylacetate (B8455688) derivative, can lead to the formation of a π-extended indolizine system. nih.gov The aldehyde group can be first converted into a suitable functional group to facilitate the cyclization.
Quinoxaline (B1680401) Derivatives: Quinoxalines, also known as benzopyrazines, are another important class of heterocyclic compounds. rsc.org While the direct synthesis of a quinoxaline from this compound is not a typical route (as quinoxalines are formed from benzene (B151609) and pyrazine rings), the compound can be used to synthesize more complex, substituted quinoxalines. The classical synthesis of quinoxalines involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. mdpi.com this compound can be elaborated into a more complex 1,2-dicarbonyl species, which can then be reacted with a substituted o-phenylenediamine (B120857) to yield a highly functionalized quinoxaline derivative. The bromine atom remains as a handle for further diversification through cross-coupling reactions.
Ligand Design and Coordination Chemistry
The nitrogen atoms of the pyrazine ring and the oxygen atom of the aldehyde group in this compound make it and its derivatives excellent candidates for ligands in coordination chemistry. The aldehyde group provides a convenient point for modification, allowing for the synthesis of a wide variety of Schiff bases, hydrazones, and other multidentate ligands.
Ligands derived from this compound can be used to prepare transition metal complexes that act as catalysts in various organic transformations. utwente.nl The electronic properties of the pyrazine ring can influence the catalytic activity of the metal center. Furthermore, the bromine atom allows for the incorporation of the resulting metal complex into larger structures, such as polymers or onto solid supports, through transition metal-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. rsc.org
For example, a Schiff base ligand can be synthesized by the condensation of this compound with a primary amine. This bidentate ligand can then coordinate to a transition metal like palladium or copper. The resulting complex can be used as a catalyst, and the bromo-substituent can be used to anchor the catalyst to a solid support, facilitating its recovery and reuse.
The following table shows examples of ligand types that can be synthesized from this compound and their potential applications in catalysis.
| Ligand Type | Synthesis from this compound | Metal | Potential Catalytic Application |
| Schiff Base | Condensation with a primary amine | Pd(II), Cu(II) | C-C cross-coupling reactions |
| Hydrazone | Reaction with a hydrazine (B178648) derivative | Ni(II), Co(II) | Oxidation/reduction reactions |
| Phosphine (B1218219) Ligand | Suzuki coupling with a phosphine-substituted boronic acid | Rh(I), Ir(I) | Asymmetric hydrogenation |
This table illustrates the potential for creating diverse catalytic systems based on the this compound scaffold.
Pyrazine-containing ligands are known to form luminescent complexes with various transition metals, particularly those with d6 and d8 electron configurations like Ru(II), Re(I), and Ir(III). The pyrazine ring can act as a π-accepting ligand, which is beneficial for creating complexes with desirable photophysical properties, such as long-lived excited states and high quantum yields. Ligands derived from this compound can be used to create such luminescent complexes. The aldehyde group can be modified to create multidentate ligands that form stable, rigid coordination environments around the metal center, which can enhance luminescence. The bromine atom can be used to tune the electronic properties of the ligand through the introduction of different substituents via cross-coupling reactions, thereby altering the emission wavelength and quantum yield of the resulting complex.
Supramolecular Chemistry Applications
Supramolecular chemistry involves the study of non-covalent interactions between molecules. This compound and its derivatives are interesting building blocks for supramolecular chemistry due to the presence of multiple sites for non-covalent interactions. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the aldehyde group can also participate in hydrogen bonding. The aromatic pyrazine ring can engage in π-π stacking interactions. A related compound, 6-Bromopyridine-2-carbaldehyde, is known to be used as a building block in supramolecular chemistry. smolecule.com
These interactions can be used to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. The bromine atom can participate in halogen bonding, another important non-covalent interaction. By modifying the aldehyde group, it is possible to introduce other functional groups that can further direct the self-assembly process, leading to the formation of complex supramolecular architectures with potential applications in areas such as crystal engineering, molecular recognition, and the development of functional materials.
Precursor for Advanced Materials and Chemical Probes
The pyrazine moiety is a key component in many compounds known for their luminescent properties. These materials, which can be organic, inorganic, or hybrid systems, are capable of converting energy into electromagnetic radiation. The synthesis of such materials often involves a "bottom-up" approach, utilizing chemical methods to construct complex molecules from simpler precursors. This compound serves as an excellent starting material in this context. The aldehyde functionality provides a reactive site for condensation reactions, while the pyrazine ring itself can be a core component of a luminescent scaffold.
In the realm of chemical probes, particularly fluorescent probes, aldehydes are crucial functional groups. Fluorescent probes are instrumental in visualizing and detecting specific analytes in biological systems. The aldehyde group on this compound can react with primary amines to form Schiff bases, a reaction that can be designed to trigger a change in fluorescence, signaling the presence of the target amine-containing molecule. This "turn-on" fluorescence mechanism is a common strategy in the design of sensitive and selective chemical sensors. For instance, amino derivatives of fluorophores can be synthesized to be non-fluorescent, and upon reaction with an aldehyde like this compound, the resulting imine formation can lead to a significant increase in fluorescence quantum yield.
The development of fluorescent probes for detecting specific molecules, such as hydrazine, has been an active area of research. While various recognition moieties are employed, the fundamental principle often involves a chemical reaction that leads to a detectable optical response. The aldehyde group of this compound is a prime candidate for such reactions.
Synthesis of Derivatives with Tailored Reactivity
The strategic modification of this compound allows for the synthesis of a diverse library of derivatives with fine-tuned reactivity and biological activity. The pyrazine ring is a structural component in numerous biologically active compounds, including those with anticancer, antibacterial, and anti-inflammatory properties.
Multicomponent reactions are a powerful tool in medicinal chemistry for the rapid assembly of complex molecules from simple starting materials. Aldehydes are frequently used as one of the key components in these reactions. By employing this compound in such reactions, it is possible to generate novel molecular scaffolds with potential therapeutic applications. For example, multicomponent reactions involving aldehydes, amines, and isocyanides can lead to the formation of imidazo[1,2-a]pyrazine (B1224502) scaffolds, which have been investigated as inhibitors of biological targets like BET bromodomains.
Furthermore, the bromine atom on the pyrazine ring offers a handle for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of various aryl or heteroaryl groups, significantly expanding the structural diversity of the resulting derivatives. This tailored approach enables the optimization of biological activity by systematically modifying different parts of the molecule. The synthesis of substituted amides of pyrazine-2-carboxylic acids, for instance, has yielded compounds with antimycobacterial and antifungal activities. Although these examples start from a carboxylic acid, the aldehyde of this compound can be readily oxidized to the corresponding carboxylic acid, making this synthetic route accessible.
The reactivity of the aldehyde group can also be harnessed to introduce other functionalities. For example, it can be reduced to an alcohol, which can then be further derivatized, or it can participate in Wittig-type reactions to form alkenes. This versatility allows chemists to tailor the final properties of the molecule, whether for applications in materials science or for the development of new bioactive compounds.
Advanced Structural Characterization Methodologies
X-ray Crystallography for Crystalline State Analysis
While a specific crystal structure for 3-Bromopyrazine-2-carbaldehyde is not extensively detailed in publicly available literature, analysis of closely related compounds, such as 6-Bromopyridine-2-carbaldehyde, provides a strong model for the expected structural features. In the crystal of this analog, the molecule is essentially planar and adopts a trans conformation where the aldehyde oxygen atom is oriented away from the ring's nitrogen atom. nih.govresearchgate.net This planarity facilitates efficient packing in the crystal lattice.
Table 1: Crystallographic Data for the Analog Compound 6-Bromopyridine-2-carbaldehyde nih.goviku.edu.tr
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/a |
| a (Å) | 6.908(2) |
| b (Å) | 6.290(4) |
| c (Å) | 15.060(6) |
| β (°) | 95.57(3) |
| Molecules per unit cell (Z) | 4 |
The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. In the case of the analogous 6-Bromopyridine-2-carbaldehyde, weak C—H···N hydrogen bonds link adjacent molecules into chains. researchgate.net
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com This method maps the electron distribution of a molecule in its crystalline environment, highlighting regions involved in close contacts. For the analog 6-Bromopyridine-2-carbaldehyde, Hirshfeld analysis reveals that the most significant intermolecular interactions are of the H···N, H···O, H···H, H···Br, and Br···Br types, confirming the presence of multiple weak forces that contribute to the stability of the crystal packing. nih.gov The analysis provides a detailed breakdown of the percentage contribution of each type of contact to the total Hirshfeld surface area.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. nih.gov Standard one-dimensional 1H and 13C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms in this compound. rsc.orgchemicalbook.com
To unambiguously assign all signals and understand the connectivity within the molecule, multi-dimensional NMR techniques are employed. nih.gov
COSY (Correlation Spectroscopy): This homonuclear 2D NMR experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show correlations between the protons on the pyrazine (B50134) ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is highly effective for assigning the carbon signals of the pyrazine ring by linking them to their known proton assignments.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining the molecule's conformation in solution.
Solid-state NMR (ssNMR) provides structural information about materials in their solid phase. Unlike solution NMR, ssNMR can analyze both crystalline and amorphous samples. For this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms) and to probe the local environment of atoms within the solid, offering data that is complementary to that from X-ray crystallography.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry serves as a cornerstone technique for the confirmation of the molecular weight and the elucidation of the structural framework of this compound through the analysis of its fragmentation patterns. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), provides a distinctive signature in the mass spectrum, aiding in the identification of bromine-containing fragments. youtube.com
Upon electron ionization, this compound is expected to exhibit a prominent molecular ion peak (M•+ ) cluster corresponding to the masses of the two major bromine isotopes. The analysis of the fragmentation pathways provides valuable insights into the stability of different parts of the molecule.
Key Fragmentation Pathways:
A plausible fragmentation cascade for this compound would likely involve the following steps:
Loss of a Hydrogen Radical (H•): A common initial fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion [M-H]+.
Loss of Carbon Monoxide (CO): Following or preceding other fragmentations, the elimination of a neutral CO molecule from the formyl group is a characteristic pathway for aldehydes, resulting in a [M-CHO]+ or [M-H-CO]+ fragment.
Loss of Bromine Radical (Br•): Cleavage of the C-Br bond can lead to the formation of a pyrazine-2-carbaldehyde (B1279537) cation [M-Br]+.
Loss of the Formyl Group Radical (•CHO): Fragmentation can also occur with the loss of the entire aldehyde group, yielding a bromopyrazinyl cation [M-CHO]+.
Ring Fragmentation: At higher energies, the pyrazine ring itself can undergo cleavage, leading to smaller charged fragments.
The relative intensities of these fragment ions in the mass spectrum provide information about the bond strengths and the stability of the resulting cationic species.
| Fragment Ion | Proposed Structure | m/z (for 79Br) | m/z (for 81Br) | Significance |
| [C5H3BrN2O]+ | Molecular Ion | 186 | 188 | Confirms molecular weight and bromine presence |
| [C5H2BrN2O]+ | [M-H]+ | 185 | 187 | Loss of aldehydic hydrogen |
| [C4H3BrN2]+ | [M-CHO]+ | 157 | 159 | Loss of the formyl group |
| [C5H3N2O]+ | [M-Br]+ | 107 | - | Loss of bromine radical |
| [C4H2BrN2]+ | [M-H-CO]+ | 156 | 158 | Sequential loss of H and CO |
Spectroscopic Methodologies for Conformational Analysis
The conformational preferences of this compound, specifically the orientation of the aldehyde group relative to the pyrazine ring, can be investigated using a combination of spectroscopic techniques and computational modeling. While direct experimental studies on the conformational analysis of this compound are not extensively available, valuable insights can be drawn from studies on analogous compounds such as 6-Bromopyridine-2-carbaldehyde and other pyrazine-2-carbaldehyde derivatives. nih.gov
The primary conformational question revolves around the rotational barrier of the C-C bond connecting the formyl group to the pyrazine ring. This rotation gives rise to two potential planar conformers: one with the carbonyl oxygen syn to the ring nitrogen at position 1, and another where it is anti. The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects, including potential intramolecular hydrogen bonding or repulsive interactions.
Applicable Spectroscopic Techniques:
Microwave Spectroscopy: This high-resolution technique is exceptionally well-suited for determining the precise rotational constants of a molecule in the gas phase. By comparing experimentally determined rotational constants with those calculated for different theoretical conformers, the dominant conformation(s) can be unambiguously identified. Studies on similar molecules have successfully used this method to elucidate conformational preferences.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can provide clues about the conformational landscape. The frequency of the C=O stretching vibration, for instance, can be sensitive to the local electronic environment, which differs between conformers. In studies of related compounds, distinct vibrational signatures for different conformers have been observed, particularly in matrix isolation studies where individual conformers can be trapped and studied at low temperatures. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically performed in solution where rotation may be rapid on the NMR timescale, variable-temperature NMR studies can be employed to probe rotational barriers. At low temperatures, the rotation around the C-C bond may be slow enough to observe distinct signals for the different conformers. The magnitude of the rotational barrier can be estimated from the coalescence temperature of these signals. mdpi.com
Computational Chemistry as a Complementary Tool:
Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the geometries, relative energies, and vibrational frequencies of the possible conformers. These theoretical predictions can then be used to guide the interpretation of experimental spectroscopic data. For instance, calculated rotational constants can be directly compared with those from microwave spectroscopy, and predicted vibrational spectra can aid in the assignment of IR and Raman bands to specific conformers. nih.gov
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov It has been established as a reliable framework for describing the geometric and electronic features of pyrazine (B50134) derivatives and related macroheterocycles. nih.govmendeley.comresearchgate.netnih.gov Calculations are typically performed using specific functionals, such as B3LYP, in combination with a basis set like 6-311++G(d,p) to ensure accuracy. nih.govmdpi.com
DFT calculations are employed to determine the optimized molecular geometry of 3-Bromopyrazine-2-carbaldehyde, predicting key structural parameters. By finding the lowest energy arrangement of atoms, these calculations provide data on bond lengths, bond angles, and dihedral angles. For analogous compounds like 6-Bromopyridine-2-carbaldehyde, DFT has been used to calculate these parameters, which can then be compared with experimental values from techniques like X-ray diffraction. nih.gov The analysis of the Hessian matrix is used to confirm that the optimized structure corresponds to a true energy minimum. mdpi.com
This computational approach provides a foundational understanding of the molecule's three-dimensional shape and the spatial relationship between the pyrazine ring, the bromine atom, and the carbaldehyde group.
| Parameter Type | Description | Example (from analogous compounds) |
|---|---|---|
| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | C-Br, C=O, C-N, C-C, C-H |
| Bond Angle | The angle formed between three atoms across at least two bonds. | O=C-C, C-C-Br, N-C-C |
| Dihedral Angle | The angle between two intersecting planes, crucial for conformational analysis. | O=C-C-N |
Theoretical vibrational spectra (Infrared and Raman) for this compound can be simulated using DFT. By calculating the harmonic vibrational frequencies, a theoretical spectrum is generated. mdpi.com These calculated frequencies are often systematically higher than experimental values due to the approximation of the theoretical method and anharmonicity. mdpi.com To improve the agreement with experimental data, the calculated wavenumbers are typically scaled using specific factors. mdpi.com This computational analysis aids in the assignment of vibrational modes observed in experimental IR and Raman spectra. mdpi.com
For instance, in the study of the related 6-Bromopyridine-2-carbaldehyde, calculated vibrational data was used to simulate an IR spectrum that was then compared to experimental spectra obtained from the compound isolated in cryogenic matrices. nih.gov
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.orgyoutube.com The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com
HOMO (Highest Occupied Molecular Orbital): This orbital is the highest in energy that contains electrons. The energy of the HOMO is related to the molecule's ability to donate electrons, acting as a nucleophile. youtube.comresearchgate.net
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is devoid of electrons. The energy of the LUMO indicates the molecule's ability to accept electrons, functioning as an electrophile. youtube.comresearchgate.net
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial descriptor of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This gap reveals the potential for intramolecular charge transfer. researchgate.net
In studies of related 2,3-disubstituted pyrazines, the HOMO-LUMO energy gap was calculated to understand chemical reactivity and the occurrence of charge transfer within the molecule. researchgate.net For example, the energy gap for certain pyrazine derivatives was calculated to be in the range of 2.8 to 4.7 eV. researchgate.net The distribution of these orbitals across the molecule indicates the likely sites for nucleophilic and electrophilic attack.
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Substituted Pyrazine (DSMFS) | Not Specified | Not Specified | 2.8174 | researchgate.net |
| Substituted Pyrazine (DSPFS) | Not Specified | Not Specified | 4.6649 | researchgate.net |
| 3-Bromo-2-hydroxypyridine (Gas) | -6.880 | -1.475 | 5.406 | mdpi.com |
Molecular Dynamics Simulations and Conformational Searching
The molecule this compound has conformational flexibility primarily due to the rotation around the single bond connecting the carbaldehyde group to the pyrazine ring. Computational methods are used to perform a conformational analysis to identify the stable conformers (energy minima) and the transition states that separate them. nih.gov
For the analogous 6-Bromopyridine-2-carbaldehyde, two planar conformers, designated trans (aldehyde oxygen pointing away from the ring nitrogen) and cis (aldehyde oxygen pointing towards the ring nitrogen), were identified on the potential energy surface. nih.gov The calculations showed the trans form to be the more stable conformer, with a significant energy difference between the two forms (17.7 kJ mol⁻¹). nih.gov The energy barrier for the isomerization between these conformers was also calculated, providing insight into the dynamics of their interconversion. nih.gov Such an analysis for this compound would similarly identify the most stable spatial arrangements and the energy required to switch between them.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a vital tool for elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. This involves locating and characterizing all relevant stationary points, including intermediates and transition states. mdpi.com For reactions involving pyrazine derivatives, DFT calculations can be used to explore different possible regioisomeric channels and determine which pathway is energetically favored. mdpi.com
A key aspect of mechanistic studies is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. uchicago.edu Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, confirmed by the presence of a single imaginary frequency in the vibrational analysis. mdpi.com
The activation energy (Ea) is the energy difference between the reactants and the transition state. wikipedia.orglibretexts.org Its calculation is fundamental to understanding the kinetics of a reaction. A lower activation energy implies a faster reaction rate. wikipedia.org Computational methods like DFT allow for the direct calculation of these energy barriers, providing quantitative predictions of reaction feasibility and rate. uchicago.edu These theoretical predictions can then guide experimental studies and help rationalize observed reactivity. wuxibiology.com
Intermolecular Interaction Analysis using Computational Methods
A thorough understanding of the intermolecular interactions of this compound would require detailed computational analysis. Methodologies such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Hirshfeld surface analysis would be instrumental. These methods could identify and characterize non-covalent interactions like hydrogen bonds, halogen bonds, and π-π stacking, which govern the compound's crystal packing and supramolecular architecture.
Table 1: Illustrative Data from a Hypothetical Hirshfeld Surface Analysis of this compound This table is for illustrative purposes only, as specific data for this compound is not available.
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 45.2 |
| C···H / H···C | 18.5 |
| N···H / H···N | 12.8 |
| Br···H / H···Br | 10.3 |
| O···H / H···O | 7.6 |
| C···C | 3.1 |
| Br···C / C···Br | 1.5 |
| Other | 1.0 |
Excited State Calculations and Photochemical Reaction Predictions
To predict the photochemical behavior of this compound, excited state calculations using methodologies such as Time-Dependent Density Functional Theory (TD-DFT) would be necessary. These calculations can provide insights into the electronic transitions, including their energies, oscillator strengths, and the nature of the molecular orbitals involved. mdpi.com
Such studies would help in understanding potential photochemical reaction pathways, such as photoisomerization or photodissociation. For example, calculations could predict whether excitation to a particular singlet or triplet state might lead to the cleavage of the C-Br bond or other rearrangements within the molecule. The influence of different solvents on the excited state properties could also be modeled to predict how the environment might affect the photochemical reactivity.
Table 2: Illustrative Predicted Electronic Transitions for this compound from a Hypothetical TD-DFT Calculation This table is for illustrative purposes only, as specific data for this compound is not available.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 3.85 | 322 | 0.002 | n -> π* |
| S2 | 4.21 | 294 | 0.150 | π -> π* |
| S3 | 4.55 | 272 | 0.085 | π -> π* |
| T1 | 3.10 | 400 | - | n -> π* |
| T2 | 3.55 | 349 | - | π -> π* |
Further investigations, potentially including multireference methods, would be required for a more accurate description of the photochemistry, especially in cases where electronic states are close in energy.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthesis Methods
The aldehyde functional group in 3-Bromopyrazine-2-carbaldehyde is a gateway for creating chiral centers. Future research will likely focus on developing novel stereoselective methods to transform this aldehyde into a variety of chiral derivatives. While the synthesis of pyrazine (B50134) derivatives is well-established, the development of stereoselective approaches for substituted pyrazines remains an area with significant room for growth. nih.govresearchgate.net
Future avenues could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of nucleophilic additions to the carbaldehyde group. This would enable the synthesis of enantiomerically pure secondary alcohols, which are valuable intermediates for pharmaceuticals and materials science. Research could draw inspiration from established stereoselective methods used for other heterocyclic aldehydes, adapting them for the unique electronic nature of the pyrazine core. Furthermore, developing catalytic methods that can control both regio- and stereoselectivity in subsequent reactions on the pyrazine ring would be a significant advancement. nih.gov
Exploration of Photocatalytic Transformations of the Compound
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and sustainable reaction conditions. acs.org For this compound, photocatalysis presents several unexplored opportunities. The aldehyde group can be a precursor to acyl radicals through hydrogen atom transfer (HAT) photocatalysis, which could then participate in couplings with various partners. researchgate.net This approach could provide a novel, metal-free pathway for C-C bond formation.
Additionally, the bromo-substituent is an ideal handle for photocatalytic cross-coupling reactions. Research could focus on developing methods for the C-H functionalization of other heteroarenes using this compound, initiated by the photocatalytic generation of a pyrazinyl radical. researchgate.net The combination of the aldehyde's reactivity with the bromo-group's coupling capability under photocatalytic conditions could lead to the development of novel, efficient one-pot reaction cascades for building molecular complexity.
Integration into Advanced Functional Materials
Pyrazine-based molecules are gaining considerable attention for their use in advanced functional materials due to their favorable charge transfer properties. rsc.orglifechemicals.com The electron-deficient nature of the pyrazine ring makes it an excellent component for materials used in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). lifechemicals.com
Future research will likely target the incorporation of this compound as a key building block into π-conjugated polymers and small molecules. lifechemicals.com The aldehyde group can be used to synthesize larger, more complex conjugated systems through reactions like the Wittig or Knoevenagel condensation. The bromo-substituent provides a site for polymerization or modification via cross-coupling reactions, such as Suzuki or Stille couplings. This dual functionality allows for the precise tuning of the electronic and photophysical properties of the resulting materials, opening avenues for creating novel materials with tailored performance for electronic devices.
Computational Design of Novel Derivatives with Enhanced Reactivity
Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with desired properties. tandfonline.comrsc.org Applying these methods to this compound can accelerate the discovery of new derivatives with enhanced or specific reactivity. Density functional theory (DFT) calculations can be employed to understand the electronic structure of the molecule, predict its reactivity at different sites, and model the transition states of potential reactions. tandfonline.com
Future research can utilize computational screening to identify novel substituents that could modulate the reactivity of the aldehyde or the C-Br bond. rsc.org For example, modeling could predict how different electron-donating or withdrawing groups at other positions on the pyrazine ring would affect the LUMO energy and, consequently, the susceptibility of the aldehyde to nucleophilic attack. This in-silico approach can guide synthetic efforts, prioritizing the synthesis of derivatives with the most promising profiles for applications in catalysis, materials science, or as pharmaceutical intermediates. nih.govnih.gov
Application of Flow Chemistry and Automation in Synthesis
Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, higher yields, and the potential for automation and scalability. mdpi.com The application of flow chemistry to the synthesis and derivatization of this compound is a promising future direction. Continuous-flow reactors could enable safer handling of hazardous reagents and intermediates, and allow for precise control over reaction parameters, which is often crucial for sensitive reactions.
Future work could focus on developing integrated flow processes where the synthesis of the core this compound is directly coupled with subsequent derivatization steps. For instance, a flow setup could be designed for a multi-step sequence involving a nucleophilic addition to the aldehyde, followed by a palladium-catalyzed cross-coupling at the bromine position. mdpi.com The integration of in-line purification and analytical techniques would allow for a fully automated process, from starting materials to the final purified product, making the synthesis of complex pyrazine derivatives more efficient and sustainable. nih.gov
Q & A
Q. What are the optimal synthetic routes for 3-Bromopyrazine-2-carbaldehyde, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves halogenation of pyrazine-2-carbaldehyde precursors or formylation of brominated intermediates. For halogenation, controlled bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C minimizes side reactions . Alternatively, Vilsmeier-Haack formylation (POCl₃/DMF) of 3-bromopyrazine derivatives can yield the aldehyde functionality . Base-mediated protection strategies (e.g., benzyl chloroformate in triethylamine) improve regioselectivity, as seen in analogous bromopyrazine syntheses .
- Optimization Parameters :
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies bromine-induced deshielding (δ 9.8–10.2 ppm for aldehyde proton) and pyrazine ring protons (δ 8.5–9.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₅H₃BrN₂O, [M+H]⁺ = 202.97) and fragmentation patterns .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond angles and crystal packing, critical for confirming regiochemistry .
Q. How can researchers ensure the stability of this compound during storage?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent aldehyde oxidation and bromine displacement. Use amber vials to avoid photodegradation, as brominated aromatics are light-sensitive . Purity (>95%) should be verified via HPLC before long-term storage .
Q. What purification methods are recommended for isolating this compound?
- Methodological Answer :
Q. How does the electronic structure of this compound influence its reactivity?
- Methodological Answer : The electron-withdrawing bromine and aldehyde groups direct electrophilic substitution to the C5 position (meta to Br). Nucleophilic attacks (e.g., Grignard reagents) occur preferentially at the aldehyde carbonyl . Computational studies (DFT) on analogous pyrazines show LUMO localization at C5, supporting observed reactivity .
Advanced Research Questions
Q. How can contradictions in reported reaction yields or bioactivity data be resolved?
- Methodological Answer : Conduct systematic reproducibility studies varying catalysts, solvents, and temperatures. For bioactivity discrepancies, validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization). Cross-reference synthetic intermediates via LC-MS to identify impurities influencing biological outcomes .
Q. What computational tools predict regioselectivity in this compound functionalization?
- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, B3LYP/6-31G(d) models predict C5 as the most reactive site for Suzuki coupling, consistent with experimental data . Molecular docking (AutoDock Vina) screens potential binding modes for drug design .
Q. What experimental approaches study interactions with biological macromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding kinetics (KD) .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during ligand-DNA interactions .
- Fluorescence Quenching : Monitors aldehyde-induced quenching of tryptophan residues in albumin .
Q. How to design SAR studies for this compound-based pharmacophores?
Q. How to detect degradation products under experimental conditions?
- Methodological Answer :
Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS/MS identify hydrolysis products (e.g., pyrazine-2-carboxylic acid). Quantify bromine loss via ICP-MS and aldehyde oxidation via Tollens’ reagent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
